Cas no 398999-46-7 (1-3-(1,3-benzoxazol-2-yl)phenyl-3-2-(2,5-dioxopyrrolidin-1-yl)acetylthiourea)

1-3-(1,3-benzoxazol-2-yl)phenyl-3-2-(2,5-dioxopyrrolidin-1-yl)acetylthiourea 化学的及び物理的性質
名前と識別子
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- 1-3-(1,3-benzoxazol-2-yl)phenyl-3-2-(2,5-dioxopyrrolidin-1-yl)acetylthiourea
- N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- 1-Pyrrolidineacetamide, N-[[[3-(2-benzoxazolyl)phenyl]amino]thioxomethyl]-2,5-dioxo-
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- インチ: 1S/C20H16N4O4S/c25-16(11-24-17(26)8-9-18(24)27)23-20(29)21-13-5-3-4-12(10-13)19-22-14-6-1-2-7-15(14)28-19/h1-7,10H,8-9,11H2,(H2,21,23,25,29)
- InChIKey: JGGWZQKUAWTYPB-UHFFFAOYSA-N
- ほほえんだ: N1(CC(NC(NC2=CC=CC(C3=NC4=CC=CC=C4O3)=C2)=S)=O)C(=O)CCC1=O
1-3-(1,3-benzoxazol-2-yl)phenyl-3-2-(2,5-dioxopyrrolidin-1-yl)acetylthiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0834-0675-2μmol |
1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]thiourea |
398999-46-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0834-0675-10mg |
1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]thiourea |
398999-46-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0834-0675-2mg |
1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]thiourea |
398999-46-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0834-0675-3mg |
1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]thiourea |
398999-46-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0834-0675-5mg |
1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]thiourea |
398999-46-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0834-0675-5μmol |
1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]thiourea |
398999-46-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0834-0675-4mg |
1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]thiourea |
398999-46-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0834-0675-10μmol |
1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]thiourea |
398999-46-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0834-0675-1mg |
1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]thiourea |
398999-46-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
1-3-(1,3-benzoxazol-2-yl)phenyl-3-2-(2,5-dioxopyrrolidin-1-yl)acetylthiourea 関連文献
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
1-3-(1,3-benzoxazol-2-yl)phenyl-3-2-(2,5-dioxopyrrolidin-1-yl)acetylthioureaに関する追加情報
1-3-(1,3-Benzoxazol-2-yl)phenyl-3-2-(2,5-dioxopyrrolidin-1-yl)acetylthiourea: A Comprehensive Overview
1-3-(1,3-Benzoxazol-2-yl)phenyl-3-2-(2,5-dioxopyrrolidin-1-yl)acetylthiourea (CAS No. 398999-46-7) is a highly specialized compound with significant potential in various scientific and industrial applications. This compound belongs to the class of thioureas, which are well-known for their versatile chemical properties and wide-ranging uses in drug discovery, material science, and catalysis. The structure of this compound is characterized by the presence of a benzoxazole ring system and a dioxopyrrolidine moiety, both of which contribute to its unique chemical behavior and reactivity.
The benzoxazole group, a fused bicyclic structure consisting of a benzene ring and an oxazole ring, is a common feature in many bioactive compounds. Its aromaticity and electron-withdrawing properties make it an ideal component for designing molecules with specific electronic and steric characteristics. In the case of 1-3-(1,3-benzoxazol-2-yl)phenyl, the benzoxazole ring is attached to a phenyl group, further enhancing the compound's ability to participate in π–π interactions and hydrogen bonding. This makes it particularly suitable for applications in medicinal chemistry, where such interactions are crucial for drug-target binding.
The dioxopyrrolidine moiety in this compound adds another layer of complexity to its structure. Dioxopyrrolidines are cyclic amides that are known for their stability and ability to form strong hydrogen bonds. The presence of this group in 2-(2,5-dioxopyrrolidin-1-yl) significantly influences the compound's solubility, stability, and reactivity. Recent studies have shown that dioxopyrrolidine-containing compounds exhibit promising anti-inflammatory and antioxidant properties, making them valuable candidates for drug development.
One of the most recent advancements in the study of 1-3-(1,3-benzoxazol-2-yl)phenyl-thiourea derivatives involves their application as catalysts in organic synthesis. Researchers have demonstrated that these compounds can act as efficient organocatalysts in asymmetric synthesis reactions, such as aldol reactions and Michael additions. Their ability to stabilize transition states through hydrogen bonding and π–π interactions has made them highly effective in accelerating these reactions under mild conditions.
In addition to its catalytic applications, 1-3-(1,3-benzoxazol-2-yphenyl)-thiourea has also been explored for its potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials. Recent studies have focused on incorporating this compound into organic field-effect transistors (OFETs), where it has shown promising performance due to its high charge carrier mobility and stability under ambient conditions.
The synthesis of CAS No. 398999467 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the benzoxazole ring through cyclization reactions and the subsequent attachment of the dioxopyrrolidine group via nucleophilic acylation. Recent advancements in catalysis have enabled researchers to optimize these steps, leading to higher yields and improved purity of the final product.
Another area of active research on this compound is its application in bioconjugation chemistry. The thiourea group in 1-acetylthiourea derivatives is highly reactive towards nucleophilic attack, making it an ideal site for attaching bioactive molecules such as peptides or oligonucleotides. This property has been exploited in the development of bioconjugates for targeted drug delivery systems. Recent studies have demonstrated that these bioconjugates exhibit enhanced specificity and efficacy compared to traditional drug delivery methods.
In conclusion, CAS No 398999467, or 1-acetylthiourea derivative, is a versatile compound with a wide range of applications across various scientific disciplines. Its unique structural features make it an invaluable tool in drug discovery, catalysis, materials science, and bioconjugation chemistry. As research continues to uncover new properties and applications of this compound, its role in advancing scientific innovation is expected to grow significantly.
398999-46-7 (1-3-(1,3-benzoxazol-2-yl)phenyl-3-2-(2,5-dioxopyrrolidin-1-yl)acetylthiourea) 関連製品
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